5-Isopropyl-4-methyl-2-(1H-pyrrol-1-YL)thiophene-3-carboxylic acid
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Overview
Description
5-Isopropyl-4-methyl-2-(1H-pyrrol-1-YL)thiophene-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with an isopropyl group, a methyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-4-methyl-2-(1H-pyrrol-1-YL)thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Pyrrole Ring Formation: The pyrrole ring can be introduced via a condensation reaction between a suitable amine and a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-4-methyl-2-(1H-pyrrol-1-YL)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene and pyrrole derivatives.
Scientific Research Applications
5-Isopropyl-4-methyl-2-(1H-pyrrol-1-YL)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-Isopropyl-4-methyl-2-(1H-pyrrol-1-YL)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
4-Methylthiophene-3-carboxylic acid: Similar structure but lacks the isopropyl and pyrrole groups.
2-(1H-Pyrrol-1-yl)thiophene: Contains the pyrrole and thiophene rings but lacks the carboxylic acid group.
Uniqueness
5-Isopropyl-4-methyl-2-(1H-pyrrol-1-YL)thiophene-3-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the pyrrole and thiophene rings, along with the isopropyl and methyl groups, makes it a versatile compound for various applications in research and industry.
Biological Activity
5-Isopropyl-4-methyl-2-(1H-pyrrol-1-YL)thiophene-3-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring fused with a pyrrole moiety, along with an isopropyl group. Its molecular formula is C13H15NOS, and it has a molecular weight of approximately 249.33 g/mol. The presence of both nitrogen and sulfur atoms in its structure contributes to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have significant antimicrobial properties, potentially effective against various bacterial strains. For instance, it has shown promising results in inhibiting the growth of Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Properties : The compound may interact with specific enzymes involved in inflammatory pathways, leading to reduced inflammation. Its mechanism of action could involve the modulation of cytokine production or inhibition of pro-inflammatory enzymes .
- Antioxidant Activity : The presence of the pyrrole moiety may enhance its ability to scavenge free radicals, contributing to its antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Pyrrole Ring Formation : Introduced via condensation reactions between suitable amines and carbonyl compounds, followed by cyclization.
- Carboxylic Acid Introduction : The carboxylic acid group is introduced through oxidation or substitution reactions on the thiophene ring .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against Staphylococcus aureus | |
Anti-inflammatory | Modulates inflammatory enzyme activity | |
Antioxidant | Scavenges free radicals |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrrole derivatives, this compound was tested against multiple bacterial strains. The results indicated that it exhibited MIC values comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
The proposed mechanism of action for this compound involves:
Properties
IUPAC Name |
4-methyl-5-propan-2-yl-2-pyrrol-1-ylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-8(2)11-9(3)10(13(15)16)12(17-11)14-6-4-5-7-14/h4-8H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLWEMBSINVAHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)N2C=CC=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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